4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide
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Overview
Description
4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of benzenesulfonyl chloride with 5-hydroxypentylamine under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of microwave irradiation to enhance reaction rates and yields. The combination of hydrogen peroxide and thionyl chloride is also used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then react with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it functions by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the production of purines and pyrimidines, ultimately leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: An antibacterial drug with a similar sulfonamide structure.
Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.
Uniqueness
Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
108966-54-7 |
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Molecular Formula |
C11H17NO3S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(5-hydroxypentylsulfanyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S2/c12-17(14,15)11-6-4-10(5-7-11)16-9-3-1-2-8-13/h4-7,13H,1-3,8-9H2,(H2,12,14,15) |
InChI Key |
FDORWDSKZBVQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCCCCO)S(=O)(=O)N |
Origin of Product |
United States |
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